molecular formula C16H17N3O3 B5773322 N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide

N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5773322
M. Wt: 299.32 g/mol
InChI Key: NYNPFEFZCWADJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide, commonly known as PHB-PyC, is a chemical compound with potential applications in scientific research. It is a pyridinecarboximidamide derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of PHB-PyC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PHB-PyC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell proliferation. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

PHB-PyC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could affect the results of experiments.

Future Directions

There are several future directions for research on PHB-PyC. One area of research could focus on understanding its mechanism of action in more detail. Additionally, further studies could be conducted to investigate its potential applications in treating inflammatory diseases. Finally, research could be conducted to identify other derivatives of PHB-PyC that may have improved efficacy or fewer off-target effects.
Conclusion:
In conclusion, PHB-PyC is a chemical compound with potential applications in scientific research. It has been synthesized using a specific method and has been found to inhibit the growth of cancer cells and reduce inflammation. However, its mechanism of action is not fully understood, and there are limitations to its use in lab experiments. Further research is needed to fully understand its potential and identify other derivatives that may be more effective.

Synthesis Methods

PHB-PyC is synthesized using a specific method that involves the reaction of 3-aminopyridine-2-carboximidamide with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure PHB-PyC.

Scientific Research Applications

PHB-PyC has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and could potentially be used to treat inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-16(13-6-4-10-18-12-13)19-22-15(20)9-5-11-21-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPFEFZCWADJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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